2-(1-Sulfanylpropyl)phenol
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Overview
Description
2-(1-Sulfanylpropyl)phenol is an organic compound with the molecular formula C9H12OS It is a phenolic compound characterized by the presence of a sulfanylpropyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Sulfanylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a sulfanylpropyl group. This reaction typically requires the use of a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound on a larger scale . These methods are preferred due to their scalability and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Sulfanylpropyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
2-(1-Sulfanylpropyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Sulfanylpropyl)phenol is primarily attributed to its phenolic structure, which allows it to participate in redox reactions. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Phenol: The parent compound, known for its antiseptic properties.
Hydroquinone: A phenolic compound with strong reducing properties.
Catechol: Another phenolic compound with antioxidant activity.
Uniqueness of 2-(1-Sulfanylpropyl)phenol: this compound is unique due to the presence of the sulfanylpropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-(1-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9-11H,2H2,1H3 |
InChI Key |
YVCIWMNRHYYNJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)S |
Origin of Product |
United States |
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